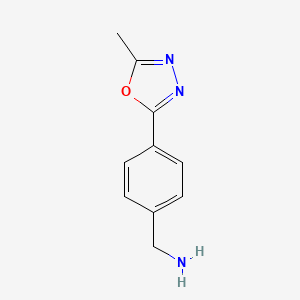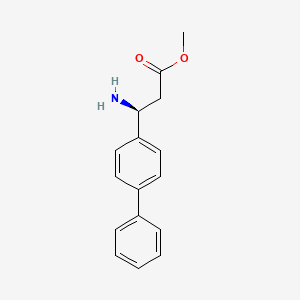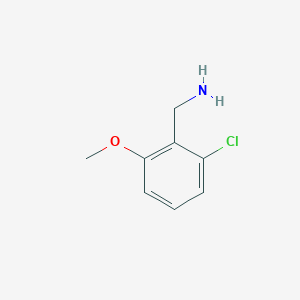
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine
Übersicht
Beschreibung
“4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine” is a compound that contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound is related to the “5-Methyl-1,3,4-oxadiazol-2-yl)methanol” which has a molecular weight of 114.1 .
Synthesis Analysis
The synthesis of oxadiazoles, including “4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another synthesis method involves the annulation reaction, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis
The molecular structure of “4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine” can be analyzed using various spectral techniques such as FT-IR, LCMS, and NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1,3,4-Oxadiazole derivatives, including compounds related to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine, have been studied for their corrosion inhibition properties. For instance, a study by Ammal, Prajila, and Joseph (2018) found that these derivatives effectively inhibit corrosion of mild steel in sulphuric acid. They act by forming a protective layer on the steel surface, as evidenced by increased charge transfer resistance and SEM micrographs (Ammal, Prajila, & Joseph, 2018). Similarly, Kalia et al. (2020) synthesized oxadiazole derivatives and demonstrated their effectiveness as corrosion inhibitors in hydrochloric acid solution, highlighting their mixed-type inhibition and agreement with Langmuir adsorption isotherm (Kalia et al., 2020).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 1,3,4-oxadiazole derivatives. Desai et al. (2016) reported on the synthesis of N-(4-methyl-5-(4-((substituted phenylamino) methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl) benzamides, which exhibited significant antibacterial and antifungal activities (Desai et al., 2016). In another study, Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazoles, finding them to have moderate to high antimicrobial effectiveness (Khalid et al., 2016).
Cytotoxic and Anticancer Activity
1,3,4-Oxadiazole derivatives have also been studied for their potential in anticancer therapies. Ramazani et al. (2014) synthesized a series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines and evaluated their anti-tumor potential, finding some compounds to exhibit significant cytotoxic activity against various cancer cell lines (Ramazani et al., 2014).
Photoluminescent Properties
Oxadiazole derivatives have been synthesized and analyzed for their photoluminescent properties. Han et al. (2010) synthesized 1,3,4-oxadiazole derivatives and found that they exhibited strong blue fluorescence emission and good photoluminescence quantum yields, suggesting potential applications in optoelectronics and display technologies (Han et al., 2010).
Zukünftige Richtungen
Oxadiazoles, including “4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine”, have shown promising results in various fields such as medicinal chemistry and high-energy materials . Therefore, future research could focus on exploring these applications further and developing new synthesis methods for these compounds.
Eigenschaften
IUPAC Name |
[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-12-13-10(14-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNUQIHHPTZLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652778 | |
| Record name | 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine | |
CAS RN |
946409-19-4 | |
| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946409-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1415030.png)
![[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol](/img/structure/B1415032.png)





